4-methyl-3-(1-naphthylmethoxy)-6H-benzo[c]chromen-6-one
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Overview
Description
4-methyl-3-(1-naphthylmethoxy)-6H-benzo[c]chromen-6-one is a complex organic compound belonging to the class of benzo[c]chromen-6-ones This compound is characterized by the presence of a naphthylmethoxy group and a methyl group attached to the benzo[c]chromen-6-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(1-naphthylmethoxy)-6H-benzo[c]chromen-6-one can be achieved through a multi-step process involving the following key steps:
Formation of 2-hydroxychalcones: This involves the reaction of substituted benzaldehydes with acetophenones in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(1-naphthylmethoxy)-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in the presence of bases.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzo[c]chromen-6-one derivatives.
Scientific Research Applications
4-methyl-3-(1-naphthylmethoxy)-6H-benzo[c]chromen-6-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit tumor growth.
Materials Science: The compound is explored for its use in organic electronics and photonics.
Biological Studies: It is studied for its antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of 4-methyl-3-(1-naphthylmethoxy)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes involved in cell proliferation and apoptosis.
Pathways Involved: The compound modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- 7-methyl-9-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 7-methyl-5-(1-naphthylmethoxy)-4-phenyl-2H-chromen-2-one
Uniqueness
4-methyl-3-(1-naphthylmethoxy)-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its naphthylmethoxy group enhances its interaction with biological targets, making it a promising candidate for drug development.
Properties
Molecular Formula |
C25H18O3 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-methyl-3-(naphthalen-1-ylmethoxy)benzo[c]chromen-6-one |
InChI |
InChI=1S/C25H18O3/c1-16-23(27-15-18-9-6-8-17-7-2-3-10-19(17)18)14-13-21-20-11-4-5-12-22(20)25(26)28-24(16)21/h2-14H,15H2,1H3 |
InChI Key |
LCFKDNBHANXDMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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